Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol
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Overview
Description
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol is an organic compound that features both an acetic acid moiety and a phenylprop-2-en-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol typically involves the reaction of 2-methylphenyl and phenylprop-2-en-1-ol under specific conditions. The process may include steps such as esterification, where acetic acid reacts with the alcohol group to form the ester linkage. The reaction conditions often require the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the prop-2-en-1-ol structure.
4-Methylphenyl acetate: Contains a similar ester linkage but with a different aromatic substitution pattern.
Properties
CAS No. |
141620-14-6 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H16O.C2H4O2/c1-13-5-2-3-7-16(13)15-10-8-14(9-11-15)6-4-12-17;1-2(3)4/h2-11,17H,12H2,1H3;1H3,(H,3,4) |
InChI Key |
UIKOCSBOGMSSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=CCO.CC(=O)O |
Origin of Product |
United States |
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